Tamra-peg3-nhs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H46N4O11 |

|---|---|

Molecular Weight |

746.8 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H22N2O3.C15H24N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(18)16-5-7-23-9-11-24-10-8-22-6-4-15(21)25-17-13(19)2-3-14(17)20/h5-14H,1-4H3;2-11H2,1H3,(H,16,18) |

InChI Key |

OZCRARNINACCEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAMRA-PEG3-NHS: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent labeling reagent TAMRA-PEG3-NHS, detailing its chemical structure, physicochemical and spectral properties, and its application in biological research. The information herein is intended to equip researchers with the necessary knowledge for the effective use of this versatile tool in labeling proteins and other biomolecules for downstream analysis.

Core Structure and Properties

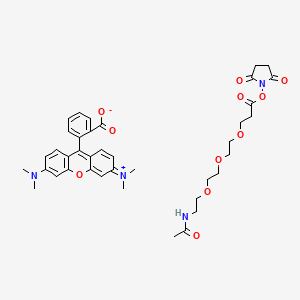

This compound is a functionalized fluorescent dye composed of three key moieties: a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a 3-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The TAMRA component provides a bright, orange-red fluorescence, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance during conjugation. The NHS ester group allows for the efficient covalent labeling of primary amines on target molecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₄₂N₄O₁₁ | [1] |

| Molecular Weight | 730.76 g/mol | [1][2] |

| Appearance | Dark colored solid | |

| Solubility | Soluble in DMSO, DMF | [3] |

| Storage | Store at -20°C, desiccated and protected from light | [4] |

Spectral Properties

The spectral characteristics of the TAMRA fluorophore are central to its utility. The following table outlines the key spectral properties, which are based on the closely related 5-TAMRA NHS ester, as the PEG linker has a negligible effect on the fluorophore's spectral performance.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 541 - 553 nm | |

| Emission Maximum (λem) | 567 - 579 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | |

| Correction Factor (CF₂₈₀) | 0.19 |

Experimental Protocols

The primary application of this compound is the covalent labeling of biomolecules containing primary amines. The following protocols provide a general framework for protein labeling and characterization.

Protein Labeling with this compound

This protocol details the steps for conjugating this compound to a protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, desalting column)

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This should be done immediately before use.

-

Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching:

-

(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the colored fractions containing the labeled protein.

-

-

Storage:

-

Store the labeled protein conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.

-

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~541 nm, A_max).

-

Calculate the DOL using the following formula:

DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

Where:

-

A_max = Absorbance of the conjugate at the λex of TAMRA.

-

A₂₈₀ = Absorbance of the conjugate at 280 nm.

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (in cm⁻¹M⁻¹).

-

ε_dye = Molar extinction coefficient of TAMRA (84,000 cm⁻¹M⁻¹).

-

CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (0.19 for 5-TAMRA).

-

Application in Signal Transduction Research

A key application of this compound is in the study of cellular signaling pathways. By labeling cell surface proteins, researchers can visualize and track their localization, trafficking, and interactions, which are fundamental to understanding signal transduction.

Example Application: Labeling of Cell Surface Proteins

In a typical experiment, a specific antibody or ligand that binds to a cell surface receptor involved in a signaling pathway can be labeled with this compound. These fluorescently labeled molecules can then be used to stimulate cells and monitor the downstream events, such as receptor internalization, clustering, or co-localization with other signaling proteins, using fluorescence microscopy or flow cytometry.

The following table presents representative data from an experiment labeling cell surface proteins on HeLa cells, demonstrating how labeling efficiency can be quantified.

| Concentration of this compound (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |

| 1 | 30 | 1500 ± 120 | 85 ± 5 |

| 5 | 30 | 4500 ± 350 | 98 ± 2 |

| 10 | 30 | 8200 ± 600 | >99 |

| 5 | 15 | 2800 ± 210 | 92 ± 4 |

| 5 | 60 | 4800 ± 400 | 99 ± 1 |

Visualizations

The following diagrams, generated using Graphviz, illustrate the key chemical reaction and experimental workflow.

References

An In-depth Technical Guide to Amine Labeling with TAMRA-PEG3-NHS

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the mechanism, protocols, and critical parameters for the successful covalent labeling of amine-containing molecules using TAMRA-PEG3-NHS.

Introduction to Amine-Reactive Labeling

N-Hydroxysuccinimide (NHS) esters are among the most prevalent reagents for modifying biomolecules that contain primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The this compound ester is a specialized labeling reagent featuring three key components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that enables robust detection in the orange-red spectrum.

-

PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that enhances aqueous solubility and provides a flexible linker, minimizing steric hindrance between the dye and the target biomolecule.[3]

-

NHS (N-Hydroxysuccinimide) Ester: A highly reactive functional group that specifically targets primary amines to form stable covalent bonds.[4]

This combination makes this compound a versatile tool for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and affinity-based proteomics.[3]

Core Mechanism of Action

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine (-NH₂), present on the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, acts as a nucleophile. Its lone pair of electrons attacks the electron-deficient carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond.

This reaction is highly specific for primary aliphatic amines under optimal pH conditions. While side reactions with other nucleophilic groups like tyrosines, serines, and thiols can occur, the resulting esters are less stable and prone to hydrolysis, making the primary amine linkage the predominant stable product.

References

A Technical Guide to the Fluorescence Spectrum and Quantum Yield of TAMRA-PEG3-NHS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Tetramethylrhodamine (TAMRA)-PEG3-NHS, a widely used fluorescent probe in biological and biomedical research. This document outlines its fluorescence spectrum, quantum yield, and the experimental protocols necessary to verify these characteristics.

Core Photophysical Properties

TAMRA-PEG3-NHS is a highly versatile fluorescent dye valued for its brightness and photostability. The addition of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous buffers and minimizes steric hindrance when conjugated to biomolecules. The N-hydroxysuccinimide (NHS) ester group allows for efficient and stable labeling of primary amines on proteins, peptides, and other biological molecules.

Data Presentation

The key quantitative data for TAMRA-PEG3 derivatives are summarized in the table below. It is important to note that the exact spectral characteristics can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~546 - 553 nm | The peak wavelength of light absorbed by the fluorophore. |

| Emission Maximum (λem) | ~565 - 579 nm | The peak wavelength of light emitted by the fluorophore.[1][2] |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength (measured in Methanol). |

| Fluorescence Quantum Yield (Φ) | ~0.1 | The ratio of photons emitted to photons absorbed. This value is for the closely related 5-TAMRA NHS ester.[3] The quantum yield for TAMRA dyes can range from 0.1 to 0.3.[4] |

Experimental Protocols

Accurate characterization of the fluorescence properties of this compound is critical for its effective use in quantitative assays. The following sections detail standardized protocols for determining the fluorescence spectrum and quantum yield.

Measurement of Fluorescence Spectrum

This protocol outlines the general procedure for measuring the excitation and emission spectra of a fluorescent dye.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Solvent (e.g., phosphate-buffered saline, ethanol)

-

This compound solution of known concentration

Procedure:

-

Instrument Warm-up: Allow the fluorometer's light source to warm up for at least 30 minutes to ensure stable output.

-

Solvent Blank: Record the fluorescence spectrum of the solvent alone to identify any background signals.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum of the dye (e.g., 575 nm).

-

Scan a range of excitation wavelengths (e.g., 480 nm to 570 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 553 nm).

-

Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound solution (sample)

-

A fluorescent standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions for both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Using a fluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

-

Integrate Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance. The data should yield a linear relationship.

-

Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

References

Navigating Aqueous Environments with TAMRA-PEG3-NHS: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of TAMRA-PEG3-NHS, a widely used fluorescent labeling reagent, in aqueous buffers. Understanding these core characteristics is paramount for the successful design and execution of bioconjugation experiments, ensuring optimal labeling efficiency and reproducibility. This document delves into the principles governing its behavior in solution, presents quantitative data for practical application, and provides detailed experimental protocols for handling and analysis.

Core Principles: Solubility and Stability of this compound

This compound is a derivative of the bright and photostable fluorophore, Tetramethylrhodamine (TAMRA). It is functionalized with a three-unit polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The PEG linker enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous solutions and reduce non-specific binding during labeling experiments[1][2]. The NHS ester is a reactive group that forms a stable amide bond with primary amines on target biomolecules, such as the lysine (B10760008) residues of proteins[3].

Solubility in Aqueous Buffers

While the PEG3 linker improves water solubility compared to non-PEGylated TAMRA-NHS esters, the direct dissolution of solid this compound in aqueous buffers can be challenging. The established and recommended practice is to first prepare a concentrated stock solution in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]. This stock solution is then added to the aqueous reaction buffer to achieve the desired final concentration. It is crucial to use high-purity, anhydrous solvents, as any residual water can lead to premature hydrolysis of the NHS ester. The final concentration of the organic solvent in the aqueous buffer should be minimized, typically kept below 10%, to avoid potential denaturation of the target biomolecule.

Stability in Aqueous Buffers: The Competing Reaction of Hydrolysis

The primary factor governing the stability of this compound in aqueous buffers is the hydrolysis of the NHS ester. This reaction is a competing process with the desired aminolysis (reaction with the primary amine of the target molecule). The rate of hydrolysis is highly dependent on the pH of the solution, with higher pH values significantly accelerating the degradation of the NHS ester. This degradation converts the amine-reactive NHS ester into an unreactive carboxylic acid, thereby reducing the labeling efficiency.

The optimal pH for labeling reactions is a compromise between maximizing the nucleophilicity of the primary amines on the target molecule (which increases with pH) and minimizing the rate of NHS ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended, with the optimal pH for the coupling reaction being between 8.3 and 8.5.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the solubility and stability of NHS esters, which are directly applicable to this compound.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | Anhydrous DMSO, Anhydrous DMF | High | Recommended for preparing stock solutions. |

| Aqueous Buffers (e.g., PBS) | Low to Sparingly Soluble | Direct dissolution is not recommended. The PEG linker enhances solubility compared to non-PEGylated forms. | |

| Rhodamine B | Water | ~8-15 g/L | Provides a reference for the parent fluorophore's general aqueous solubility. |

| Ethanol | ~15 g/L | Reference for solubility in an organic solvent. |

Table 2: Stability of NHS Esters in Aqueous Buffers (Hydrolysis Half-life)

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 0 | 4-5 hours | |

| 7.0 | 25 | ~7 hours | |

| 8.0 | 25 | ~1 hour | |

| 8.5 | Room Temperature | Not specified, but significantly shorter than at pH 8.0 | |

| 8.6 | 4 | 10 minutes | |

| 9.0 | 25 | minutes |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

-

This compound (solid)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Prepare a stock solution by dissolving the this compound in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.

-

Vortex briefly to ensure complete dissolution.

-

This stock solution should be prepared fresh immediately before use. If short-term storage is necessary, it can be stored in small aliquots at -20°C for up to two weeks, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Labeling a Protein with this compound

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 50 mM borate (B1201080) buffer, pH 7.2-8.5)

-

This compound stock solution (from Protocol 1)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange.

-

Bring the protein solution and the this compound stock solution to room temperature.

-

Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally <10%).

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light. The optimal incubation time may need to be determined empirically.

-

(Optional) Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM to react with any remaining NHS ester. Incubate for 15-30 minutes.

-

Purify the labeled protein from excess, unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.

Protocol 3: Spectrophotometric Assay to Monitor NHS Ester Hydrolysis

Materials:

-

This compound stock solution

-

Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution of this compound in the aqueous buffer at a known concentration.

-

Immediately measure the absorbance of the solution at 260-280 nm at time zero (T=0). This wavelength range is where the released N-hydroxysuccinimide (NHS) byproduct absorbs.

-

Incubate the solution at a controlled temperature.

-

At regular time intervals, measure the absorbance at 260-280 nm.

-

An increase in absorbance over time indicates the hydrolysis of the NHS ester and the release of the NHS byproduct.

-

The rate of hydrolysis can be determined by plotting the change in absorbance over time.

Mandatory Visualizations

References

- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 2. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

The Pivotal Role of the PEG3 Linker in Tamra-peg3-nhs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tamra-peg3-nhs, a fluorescent labeling reagent, with a specific focus on the integral role of its polyethylene (B3416737) glycol (PEG) linker. This compound is a molecule composed of three key functional components: the Tamra (Tetramethylrhodamine) fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic combination makes it a valuable tool for the covalent labeling of biomolecules, particularly in applications requiring fluorescent tracking and quantification.

Core Components and their Functions

This compound is meticulously designed for bioconjugation. The TAMRA component is a bright, photostable fluorophore that allows for robust visualization and detection.[1] The NHS ester is a reactive group that readily forms a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[2][3] The central component, the PEG3 linker , is a short, hydrophilic spacer that plays a crucial role in the overall performance of the reagent.[1]

The PEG3 linker enhances the water solubility of the often hydrophobic dye molecule, which can be advantageous when working with biological samples in aqueous environments.[4] Furthermore, it acts as a flexible spacer, minimizing steric hindrance between the dye and the biomolecule it is labeling. This separation can help to preserve the biological activity of the labeled molecule and can also reduce non-specific binding.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its closely related derivatives. This data is essential for experimental design and data analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₂N₄O₁₁ | |

| Molecular Weight | 730.77 g/mol | |

| Purity | > 95% | |

| Appearance | Dark red solid | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | |

| Storage | Store at -20°C, protected from light and moisture |

| Spectroscopic Property | Value (in MeOH or DMF/DMSO) | Source(s) |

| Maximum Excitation (λex) | ~546 - 555 nm | |

| Maximum Emission (λem) | ~565 - 581 nm | |

| Molar Extinction Coefficient (ε) | ~91,000 - 92,000 cm⁻¹M⁻¹ |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. Optimization may be required for specific applications.

Protocol 1: General Protein Labeling

This protocol describes the covalent labeling of a protein with this compound.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.

-

Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add the this compound solution to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.

-

-

Quenching:

-

(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted this compound.

-

-

Purification:

-

Remove unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25), spin column, or dialysis.

-

Monitor the separation by collecting fractions and measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the TAMRA dye).

-

Pool the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~555 nm and using the Beer-Lambert law.

-

Protocol 2: Labeling of Cell Surface Proteins

This protocol outlines the labeling of primary amines on the surface of live cells.

Materials:

-

This compound

-

Cells in culture

-

Anhydrous DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

-

Ice-cold Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)

-

Ice-cold Lysis Buffer (for downstream applications)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0.

-

-

Cell Preparation:

-

Wash cultured cells twice with ice-cold PBS, pH 7.4, to remove serum proteins.

-

-

Cell Labeling:

-

Add the freshly prepared this compound labeling solution to the cells, ensuring complete coverage.

-

Incubate on ice for 30 minutes.

-

-

Quenching:

-

Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.

-

Incubate the final wash for 5-10 minutes on ice.

-

-

Downstream Processing:

-

For fluorescence imaging, wash the cells once more with ice-cold PBS before fixation or live-cell imaging.

-

For affinity purification, lyse the cells directly with ice-cold Lysis Buffer.

-

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflows associated with this compound.

Caption: Chemical structure and conjugation reaction of this compound.

References

An In-depth Technical Guide to TAMRA-PEG3-NHS for Labeling Primary Amines in Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG3-NHS, a fluorescent labeling reagent widely used for the covalent modification of primary amines in biomolecules. We will delve into its chemical properties, reaction mechanisms, and detailed protocols for its application in various bioanalytical techniques.

Introduction to TAMRA-PEG3-NHS

This compound is a highly efficient, amine-reactive fluorescent dye. It comprises three key components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red region of the visible spectrum.

-

PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule.

-

NHS (N-hydroxysuccinimide) Ester: A reactive group that readily couples with primary amines on biomolecules to form stable amide bonds.

The combination of these features makes this compound a versatile tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound and the TAMRA fluorophore are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C38H42N4O11 | [1][2] |

| Molecular Weight | 730.76 g/mol | [1][2] |

| Appearance | Dark colored solid | [3] |

| Solubility | Good in DMF and DMSO; low in water | |

| Excitation Maximum (λex) | ~541 - 556 nm | |

| Emission Maximum (λem) | ~567 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 |

Reaction Mechanism with Primary Amines

The labeling of biomolecules with this compound relies on the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine (-NH2). This reaction, which is most efficient at a slightly alkaline pH (7.2-9.0), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. Primary amines are readily available on biomolecules, most commonly as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.

Reaction of this compound with a primary amine.

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for the covalent labeling of proteins. Optimization of the dye-to-protein molar ratio may be required for specific applications.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add the this compound stock solution to the protein solution. A common starting point is a 5 to 20-fold molar excess of the dye to the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

Quenching: (Optional) Add a quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.

Experimental workflow for protein labeling.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule and is a critical parameter for ensuring the reproducibility of experiments. It can be determined using absorption spectroscopy.

Procedure:

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.

-

Calculate the DOL using the following formula:

DOL = (Amax * Molar Extinction Coefficient of Protein) / [(A280 - (Amax * Correction Factor)) * Molar Extinction Coefficient of Dye]

The Correction Factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

For antibodies, an ideal DOL typically falls between 2 and 10.

Protocol for Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a TAMRA-labeled secondary antibody for indirect immunofluorescence microscopy.

Materials:

-

Cultured adherent cells on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

TAMRA-conjugated secondary antibody

-

Antifade mounting medium with DAPI

Procedure:

-

Cell Fixation: Fix cells with Fixation Buffer for 15-30 minutes at room temperature.

-

Permeabilization: (For intracellular targets) Permeabilize cells with Permeabilization Buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with Blocking Buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the TAMRA-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash cells three times with PBS, protected from light.

-

Mounting: Mount the coverslips on microscope slides using antifade mounting medium with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.

Workflow for indirect immunofluorescence staining.

Protocol for Cell Surface Staining for Flow Cytometry

This protocol is for staining cell surface markers on suspended cells using a directly TAMRA-conjugated primary antibody.

Materials:

-

Cell suspension (up to 1 x 10^6 cells per tube)

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)

-

Fc receptor blocking solution

-

TAMRA-conjugated primary antibody

-

FACS tubes

Procedure:

-

Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer. Aliquot 100 µL of cell suspension into FACS tubes.

-

Fc Block: Add Fc receptor blocking solution and incubate for 15 minutes at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Staining: Add the TAMRA-conjugated primary antibody at a pre-titrated optimal concentration.

-

Incubation: Incubate for 30 minutes at room temperature or on ice, protected from light.

-

Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

-

Resuspension: Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for TAMRA.

Storage and Stability

This compound is sensitive to moisture and light. For long-term storage, it should be kept at -20°C, desiccated, and protected from light. When preparing solutions, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMF or DMSO should be prepared fresh and any unused portion discarded, as the NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive.

Conclusion

This compound is a robust and versatile fluorescent probe for the labeling of primary amines in a wide array of biomolecules. Its favorable spectroscopic properties, coupled with the benefits of the PEG spacer, make it an invaluable tool for researchers in cell biology, immunology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors.

References

An In-depth Technical Guide to TAMRA-PEG3-NHS: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG3-NHS ester, a fluorescent labeling reagent widely utilized in biomedical research and drug development. We will delve into its core features, advantages, and detailed experimental protocols for its application in bioconjugation.

TAMRA-PEG3-NHS is a versatile molecule composed of three key functional components: a bright and photostable TAMRA fluorophore, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester group.[1][2] This combination of features makes it an invaluable tool for the fluorescent labeling of a wide array of biomolecules, facilitating their visualization and quantification in various biological assays.[2]

Key Features and Advantages

The unique structure of this compound offers several advantages for researchers:

-

Bright and Photostable Fluorescence : The TAMRA (Tetramethylrhodamine) fluorophore provides a strong, orange-red fluorescence that is readily detectable with standard fluorescence microscopy and other fluorescence-based detection systems.[3] Its high photostability ensures a consistent signal during prolonged imaging experiments.[1]

-

Enhanced Solubility and Reduced Non-Specific Binding : The short, hydrophilic triethylene glycol (PEG3) linker enhances the water solubility of the molecule. This PEG spacer also minimizes non-specific binding of the labeled biomolecule to surfaces and other proteins, reducing background noise in assays.

-

Reduced Steric Hindrance : The flexible PEG linker provides spatial separation between the fluorophore and the target biomolecule, which can be beneficial in preserving the biological activity of sensitive proteins or peptides.

-

Efficient and Specific Amine-Reactive Conjugation : The NHS ester group reacts efficiently and specifically with primary amine groups (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) to form stable, covalent amide bonds. This reaction is most efficient at a pH range of 8.3-8.5.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the conditions for its use in bioconjugation reactions.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₂N₄O₁₁ | |

| Molecular Weight | 730.76 g/mol | |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DMF |

Table 2: Recommended Reaction Conditions for Amine Labeling

| Parameter | Recommended Range | Typical Starting Point | Rationale & Notes | Source(s) |

| Reaction pH | 8.3 - 8.5 | 8.3 | Balances amine reactivity and NHS ester hydrolysis. | |

| Molar Excess of Dye:Biomolecule | 5-20 fold | 10-20 fold | Should be optimized for the specific application. | |

| Reaction Time | 1-2 hours | 1 hour | At room temperature. | |

| Reaction Buffer | Sodium Bicarbonate or Phosphate Buffer | 0.1 M Sodium Bicarbonate | Must be free of primary amines (e.g., Tris). |

Table 3: Stability of NHS Ester at Different pH Values

| pH | Temperature | Half-life of NHS Ester | Source(s) |

| 7.0 | 0°C | 4-5 hours | |

| 8.6 | 4°C | ~10 minutes |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: General Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sodium Bicarbonate buffer (0.1 M, pH 8.3-8.5)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation :

-

Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Protect the solution from light.

-

Prepare the protein solution in 0.1 M Sodium Bicarbonate buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction :

-

Add the this compound stock solution to the protein solution. A starting molar ratio of 10-20 fold excess of the dye to the protein is common, but this should be optimized.

-

Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation is recommended.

-

-

Quenching the Reaction (Optional) :

-

The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any remaining NHS ester.

-

-

Purification :

-

Remove unreacted dye and byproducts from the labeled protein using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

-

-

Storage :

-

Store the labeled protein conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Protect from light.

-

Protocol 2: Surface Immobilization via Amine-Reactive Coupling

This protocol describes the immobilization of a molecule containing a primary amine to a surface that has been functionalized with this compound. For this protocol, we will assume the starting point is a carboxyl-functionalized surface which is then activated to an NHS-ester surface.

Materials:

-

Carboxyl-functionalized surface (e.g., glass slide)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Amine-containing molecule for immobilization

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar

-

Anhydrous DMSO or DMF

Procedure:

-

Activation of Carboxylated Surface :

-

Prepare a solution of EDC and NHS (e.g., 50 mg/mL each) in Activation Buffer.

-

Immerse the carboxyl-functionalized surface in the EDC/NHS solution for 15-30 minutes at room temperature to form a reactive NHS-ester surface.

-

-

Coupling of Amine-Containing Molecule :

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Pipette the solution of the amine-containing molecule onto the activated surface.

-

Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.

-

-

Washing and Quenching :

-

Rinse the surface thoroughly with Coupling Buffer to remove the unreacted amine-containing molecule.

-

Immerse the surface in the Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester groups.

-

Rinse the surface extensively with DI water and dry under a gentle stream of nitrogen.

-

-

Storage :

-

Store the functionalized slides in the dark to prevent photobleaching.

-

Mandatory Visualizations

EDC-NHS Coupling Chemistry for Amine Conjugation

The following diagram illustrates the two-step EDC/NHS chemistry used to activate a carboxyl group (as in TAMRA-PEG3-COOH) to form an amine-reactive NHS ester.

Caption: EDC-NHS coupling chemistry for bioconjugation.

Experimental Workflow for Protein Labeling

This diagram outlines the general workflow for labeling a protein with this compound.

Caption: Workflow for this compound protein conjugation.

Application in Studying Signaling Pathways

TAMRA-labeled biomolecules can be used to investigate cellular signaling. For instance, a surface functionalized with a TAMRA-labeled RGD peptide can be used to study integrin-mediated cell adhesion and signaling.

Caption: Integrin signaling initiated by a TAMRA-RGD surface.

References

An In-depth Technical Guide to TAMRA-PEG3-NHS in Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-NHS (Tetramethylrhodamine-Polyethylene Glycol-N-hydroxysuccinimide ester) is a versatile fluorescent labeling reagent widely employed in molecular biology, biotechnology, and drug development. This molecule combines the bright and photostable fluorescence of the TAMRA fluorophore with a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer and a highly reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester facilitates the covalent attachment of the TAMRA dye to primary amine groups (-NH2) present on biomolecules such as proteins, peptides, antibodies, and amine-modified oligonucleotides. This covalent linkage forms a stable amide bond, enabling the robust fluorescent tagging of molecules of interest for a multitude of research applications.[1][2][3]

The integrated PEG3 linker enhances the aqueous solubility of the dye and provides a flexible spacer, which helps to minimize steric hindrance and potential quenching interactions between the fluorophore and the labeled biomolecule.[3] These properties make this compound an invaluable tool for visualizing, tracking, and quantifying biological molecules and processes.

Core Properties and Specifications

The utility of this compound is underpinned by its distinct chemical and spectroscopic properties. A summary of these key characteristics is provided in the table below.

| Property | Value |

| Molecular Formula | C38H42N4O11[4] |

| Molecular Weight | 730.76 g/mol |

| Excitation Maximum (λex) | ~546 - 555 nm |

| Emission Maximum (λem) | ~575 - 580 nm |

| Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.1 - 0.7 (for TAMRA derivatives) |

| Purity | ≥90% (HPLC) |

| Solubility | Soluble in DMSO and DMF |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Reactivity | Primary amines |

Note: Spectroscopic properties can be influenced by the local environment of the fluorophore.

Key Applications in Molecular Biology

The ability to covalently label biomolecules with a bright and stable fluorophore makes this compound suitable for a wide array of applications in molecular biology research.

Fluorescence Microscopy

Labeled proteins, antibodies, or peptides can be used to visualize their subcellular localization, trafficking, and dynamics within fixed or living cells. This allows for the detailed investigation of cellular structures and processes.

Flow Cytometry

Antibodies conjugated with this compound are frequently used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.

Fluorescence Resonance Energy Transfer (FRET)

TAMRA can serve as an acceptor fluorophore in FRET-based assays when paired with a suitable donor fluorophore (e.g., 6-FAM). FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity, as the efficiency of energy transfer is highly dependent on the distance between the donor and acceptor molecules.

Protein and Peptide Labeling

The most common application is the fluorescent tagging of proteins and peptides at lysine (B10760008) residues or the N-terminus. This is fundamental for various downstream applications, including immunoassays and binding studies.

Drug Delivery Systems

In the field of drug development, this compound can be used to fluorescently label drug delivery vehicles, such as nanoparticles, to monitor their cellular uptake, biodistribution, and intracellular fate.

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol outlines the general steps for conjugating this compound to a protein. Optimization of the dye-to-protein molar ratio is often necessary for specific applications.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

-

Purification column (e.g., size-exclusion chromatography/desalting column)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be prepared fresh immediately before use.

-

Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

-

Labeling Reaction: Add the this compound stock solution to the protein solution. A starting point for optimization is a 5 to 20-fold molar excess of the dye to the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

-

Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Protocol for Labeling Cell Surface Proteins

This protocol is designed for labeling primary amines on the surface of living cells.

Materials:

-

Cells in culture

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Anhydrous DMSO

-

Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)

Procedure:

-

Prepare Cells: Wash cultured cells twice with ice-cold PBS to remove serum proteins.

-

Prepare Labeling Solution: Immediately before use, dilute a 10 mM stock solution of this compound in anhydrous DMSO to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0.

-

Cell Labeling: Add the freshly prepared labeling solution to the cells, ensuring the entire surface is covered. Incubate for a specific time (e.g., 30 minutes) on ice or at room temperature, protected from light.

-

Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove unreacted dye. Incubate the final wash for 5-10 minutes on ice.

-

Downstream Processing: Wash the cells once more with ice-cold PBS and proceed with fluorescence imaging, flow cytometry, or other analyses.

Quantitative Data Summary

The efficiency of labeling with this compound can be influenced by several factors, most notably the pH of the reaction buffer. The NHS ester is susceptible to hydrolysis, which competes with the desired reaction with primary amines.

Table 1: Effect of pH on NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

This data highlights the critical importance of maintaining the recommended pH range (8.3-8.5) to balance amine reactivity and NHS ester stability for optimal labeling efficiency.

Table 2: Representative Labeling Efficiency on HeLa Cells with TAMRA-PEG3-biotin-NHS

| Concentration (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |

| 1 | 30 | 1500 ± 120 | 85 ± 5 |

| 5 | 30 | 4500 ± 350 | 98 ± 2 |

| 10 | 30 | 8200 ± 600 | >99 |

| 5 | 15 | 2800 ± 210 | 92 ± 4 |

| 5 | 60 | 4800 ± 400 | 99 ± 1 |

This data, from a structurally related compound, illustrates the concentration and time-dependent nature of cell surface labeling.

Visualizations

Workflow for Protein Labeling with this compound

Caption: Workflow for the covalent labeling of proteins using this compound.

Amine Labeling Reaction Mechanism

Caption: Chemical reaction between this compound and a primary amine on a biomolecule.

Logical Workflow for Cellular Imaging Experiment

Caption: Experimental workflow for a cellular imaging study using a TAMRA-labeled protein.

References

Excitation and emission maxima of Tamra-peg3-nhs

An In-depth Technical Guide to TAMRA-PEG3-NHS

For researchers, scientists, and drug development professionals, Tetramethylrhodamine (TAMRA) and its derivatives are indispensable tools for fluorescently labeling biomolecules. This guide focuses on this compound, a variant that combines the bright orange-red fluorescence of TAMRA with a three-unit polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG linker enhances solubility and reduces steric hindrance, while the NHS ester provides an efficient means of covalently attaching the dye to primary amines on proteins, peptides, and other biomolecules.[1][2][3]

Core Properties and Quantitative Data

The spectral properties of TAMRA are well-characterized, making it a reliable fluorophore for various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays. The NHS ester group reacts specifically with primary amines at a pH range of 7-9 to form a stable amide bond.

Table 1: Quantitative Data for TAMRA Derivatives

| Property | Value | Source |

| Excitation Maximum (λex) | ~546 - 555 nm | |

| Emission Maximum (λem) | ~575 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |

| Reactivity | Primary Amines (-NH₂) |

Note: Spectral properties can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.

Experimental Protocols

This section provides a detailed methodology for a standard protein labeling experiment using this compound. Optimization may be required for specific applications and biomolecules.

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0 - 9.0

-

Purification/Desalting column (e.g., Sephadex G-25) or spin filter

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the TAMRA reagent in anhydrous DMSO or DMF. This solution should be prepared fresh as the NHS ester is susceptible to hydrolysis.

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target protein for reaction with the NHS ester.

-

-

Labeling Reaction:

-

Calculate the required volume of the TAMRA stock solution to achieve a 5- to 10-fold molar excess of dye to protein. This ratio may need to be optimized to achieve the desired degree of labeling.

-

Slowly add the TAMRA stock solution to the protein solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification of Labeled Protein:

-

Following incubation, purify the conjugate to remove any unreacted, free dye.

-

This is typically achieved using a size-exclusion chromatography column (like Sephadex G-25), a spin desalting column, or dialysis.

-

Collect the fractions containing the labeled protein, which will be visibly orange-red. The first colored fraction to elute is the labeled protein.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), which represents the average number of dye molecules per protein molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).

-

The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for TAMRA at 280 nm is approximately 0.18-0.3.

-

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical reaction mechanism and the general experimental workflow for bioconjugation.

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Caption: Experimental workflow for labeling proteins with this compound.

References

An In-depth Technical Guide to TAMRA-PEG3-NHS for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Tetramethylrhodamine (TAMRA)-PEG3-NHS ester for bioconjugation. It includes detailed information on its structure, reactivity, and stability, along with protocols for its use in labeling biomolecules.

Core Chemical Properties

TAMRA-PEG3-NHS is a fluorescent labeling reagent that combines the bright and photostable TAMRA fluorophore with a three-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a highly reactive N-hydroxysuccinimide (NHS) ester. The TAMRA component provides a strong fluorescent signal, while the hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance between the dye and the target biomolecule. The NHS ester group allows for efficient and specific covalent labeling of primary amines (-NH₂) on molecules such as proteins, peptides, and modified oligonucleotides, forming a stable amide bond.[1][2]

Structure and Functionality

The key functional components of this compound are:

-

TAMRA (Tetramethylrhodamine): A well-characterized fluorophore with strong absorption and emission in the orange-red region of the visible spectrum.

-

PEG3 (Polyethylene Glycol Spacer): A short, flexible, and hydrophilic linker that improves the solubility of the conjugate and minimizes potential interactions between the dye and the labeled biomolecule.

-

NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group that enables covalent attachment to primary amines on target molecules.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₃₈H₄₂N₄O₁₁[3] |

| Molecular Weight | 730.76 g/mol |

| Purity | > 95% |

| Excitation Maximum (λex) | ~553 nm |

| Emission Maximum (λem) | ~575 nm |

Table 2: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)

The reactivity of the NHS ester is pH-dependent, with hydrolysis being a competing reaction to the desired amidation.

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4-5 hours |

| 8.0 | Room Temperature | ~1 hour |

| 8.6 | 4°C | 10 minutes |

Chemical Reaction and Experimental Workflow

The bioconjugation of this compound to a biomolecule containing a primary amine is a straightforward and efficient process. The following diagrams illustrate the chemical reaction and a typical experimental workflow.

Bioconjugation Reaction Pathway

References

Methodological & Application

Application Notes and Protocols for Tamra-peg3-NHS Protein Labeling in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tamra-peg3-NHS for fluorescently labeling proteins for fluorescence microscopy applications. This document outlines the core properties of the this compound ester, detailed experimental protocols for protein conjugation, and methods for characterizing the final labeled product.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely used in biological imaging. The this compound variant incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer between the TAMRA fluorophore and the N-hydroxysuccinimidyl (NHS) ester reactive group. This PEG linker enhances the water solubility of the dye and provides a flexible spacer, minimizing potential steric hindrance and preserving the biological activity of the labeled protein. The NHS ester reacts efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues and the N-terminus of proteins) under mild alkaline conditions to form stable amide bonds, making it an ideal reagent for covalently labeling proteins for fluorescence microscopy studies.[1][2][3]

Core Properties and Quantitative Data

The photophysical properties of the TAMRA fluorophore are critical for successful fluorescence microscopy experiments. The following table summarizes the key quantitative data for TAMRA.

| Property | Value |

| Excitation Maximum (λex) | ~546 - 556 nm[4] |

| Emission Maximum (λem) | ~579 - 580 nm[4] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.1 - 0.5 |

| Recommended Laser Line | 532 nm or 561 nm |

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of a protein with this compound.

Materials:

-

This compound ester

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

-

Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

-

Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Protocol: Fluorescent Labeling of a Protein with this compound

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use, as the NHS ester is moisture-sensitive and can hydrolyze over time.

-

Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5. Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester.

-

-

Labeling Reaction:

-

The optimal molar ratio of dye to protein should be determined experimentally for each specific application, but a starting point of a 10:1 to 20:1 molar excess of this compound to protein is common.

-

While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching buffer containing primary amines can be added. Add 1 M Tris-HCl, pH 8.0, or 1 M glycine to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column like Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visually colored. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

-

-

Characterization:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of TAMRA (~555 nm) and using the Beer-Lambert law. An ideal DOL range for antibodies is typically between 2 and 10.

-

Mandatory Visualizations

Chemical Reaction of this compound with a Protein

References

Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with TAMRA-PEG3-NHS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of antibodies with TAMRA-PEG3-NHS (Tetramethylrhodamine-Polyethylene Glycol-N-hydroxysuccinimide ester). This process is crucial for the development of fluorescently labeled antibodies used in a variety of research and diagnostic applications, including immunofluorescence, flow cytometry, and in vivo imaging. The inclusion of a PEG3 linker enhances the solubility and reduces the potential for aggregation of the labeled antibody. This protocol outlines the necessary steps for successful conjugation, purification, and characterization of the resulting antibody conjugate.

Reaction Mechanism

The conjugation chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of TAMRA-PEG3 with primary amines (-NH₂) present on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains. The NHS ester reacts with the nucleophilic amine to form a stable amide bond, covalently attaching the TAMRA-PEG3 fluorophore to the antibody. This reaction is most efficient at a slightly basic pH (8.0-9.0).

Quantitative Data Summary

Successful antibody conjugation is dependent on several key parameters. The following table summarizes critical quantitative data to guide the experimental setup.

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |

| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[1] |

| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | The optimal ratio depends on the antibody and desired degree of labeling (DOL). Start with a 10:1 to 15:1 ratio for initial optimization. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | pH should be maintained between 8.0 and 9.0 for optimal NHS ester reactivity. Avoid amine-containing buffers like Tris. |

| Reaction Time | 1 - 2 hours at Room Temperature | Longer incubation times (e.g., overnight at 4°C) can also be effective. |

| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can offer more control. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Add to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. |

| Degree of Labeling (DOL) | 2 - 8 | The optimal DOL varies by application. High DOL can lead to fluorescence quenching and reduced antibody activity. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of an antibody with this compound.

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 size-exclusion column or dialysis cassette)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Antibody Preparation

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis against PBS overnight at 4°C or by using a desalting column.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound (MW: ~731 g/mol ) in approximately 137 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh for each conjugation reaction.

Antibody Conjugation Reaction

-

Calculate Molar Ratio: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess over the antibody.

-

Reaction Setup: While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.

Quenching the Reaction

-

To stop the conjugation reaction, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

Purification of the Conjugated Antibody

-

Size-Exclusion Chromatography: Separate the TAMRA-labeled antibody from unreacted dye and other small molecules by passing the quenched reaction mixture through a size-exclusion column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.

-

Dialysis: Alternatively, the reaction mixture can be dialyzed against PBS at 4°C with several buffer changes to remove unreacted dye.

Characterization of the Conjugate

Calculation of the Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (approximately 555 nm, A_max).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Where:

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~555 nm).

-

CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). For TAMRA, this is approximately 0.3.

-

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

-

Dye Concentration (M) = A_max / ε_dye

-

Where:

-

ε_dye: Molar extinction coefficient of TAMRA at its A_max (~90,000 M⁻¹cm⁻¹).

-

-

-

-

DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Experimental Workflow

Caption: Experimental workflow for antibody conjugation with this compound.

Signaling Pathway Example: EGFR Internalization

TAMRA-labeled antibodies are powerful tools for visualizing cellular processes. For example, an anti-EGFR antibody conjugated with TAMRA can be used to track the internalization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.

Caption: Visualization of EGFR internalization using a TAMRA-labeled antibody.

References

Application Notes for Labeling Oligonucleotides with TAMRA-PEG3-NHS

Application Notes and Protocols for Tamra-peg3-nhs in Flow Cytometry Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tamra-peg3-nhs for the fluorescent labeling of antibodies and subsequent application in flow cytometry-based cellular analysis. This document offers detailed protocols for antibody conjugation, cell surface and intracellular staining, and data interpretation, alongside illustrative diagrams to clarify experimental workflows and biological pathways.

Introduction to this compound

This compound is a fluorescent labeling reagent consisting of three key components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore with an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm, making it compatible with standard flow cytometer laser lines (e.g., 561 nm).[1]

-

PEG3 (Polyethylene Glycol Linker): A short, hydrophilic spacer that enhances the solubility of the dye and minimizes steric hindrance between the fluorophore and the conjugated biomolecule. This ensures better access of the antibody to its epitope.

-

NHS (N-hydroxysuccinimide) Ester: A reactive group that efficiently forms stable amide bonds with primary amines (e.g., on lysine (B10760008) residues) of proteins and other biomolecules under physiological to slightly alkaline pH conditions.[2]